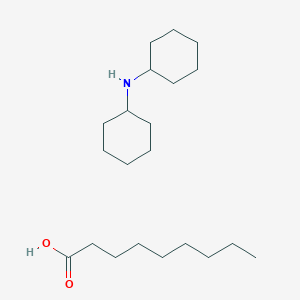
1,4-Dihydro-1,4-methanoanthracene-9,10-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydro-1,4-methanoanthracene-9,10-diol is a chemical compound with the molecular formula C17H16O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique bridged bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-methanoanthracene-9,10-diol typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route starts with the reaction of anthracene with maleic anhydride to form the Diels-Alder adduct. This intermediate is then subjected to hydrolysis and reduction to yield the desired diol compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
1,4-Dihydro-1,4-methanoanthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: The diol can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce halogenated or alkylated anthracene compounds.
科学研究应用
1,4-Dihydro-1,4-methanoanthracene-9,10-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is investigated for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,4-Dihydro-1,4-methanoanthracene-9,10-diol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation and apoptosis, depending on its specific derivatives and functional groups.
相似化合物的比较
Similar Compounds
1,4-Dihydro-1,4-methanoanthracene-9,10-dimethoxy-: This compound has methoxy groups instead of hydroxyl groups, altering its reactivity and applications.
1,4-Methanoanthracene-9,10-dione: This compound features a ketone functional group, leading to different chemical properties and uses.
Uniqueness
1,4-Dihydro-1,4-methanoanthracene-9,10-diol is unique due to its specific diol functional groups, which provide distinct reactivity patterns and potential for diverse applications in synthesis and materials science.
属性
CAS 编号 |
52457-24-6 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
tetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaene-3,10-diol |
InChI |
InChI=1S/C15H12O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-6,8-9,16-17H,7H2 |
InChI 键 |
OIVUMSUWJNHLQC-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C3=C(C4=CC=CC=C4C(=C23)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


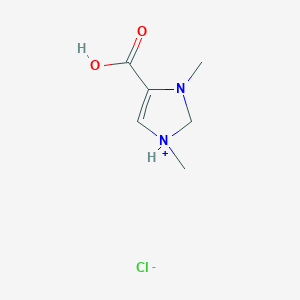
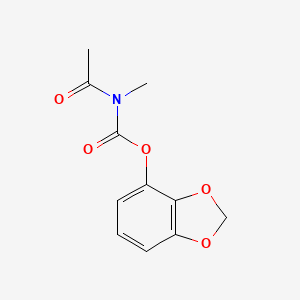
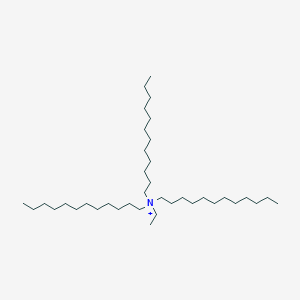
![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
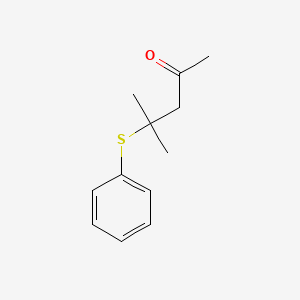
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
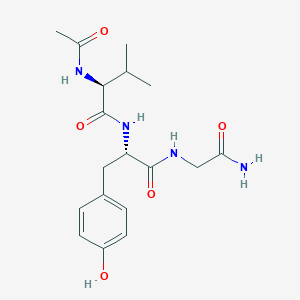
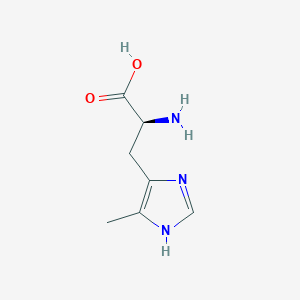
![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)
